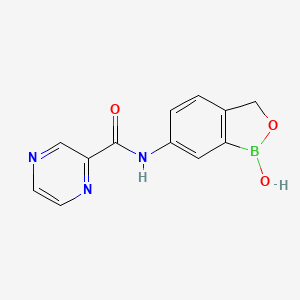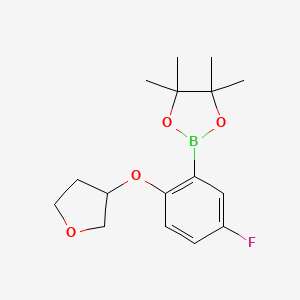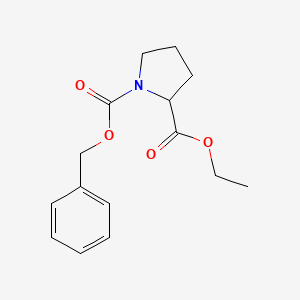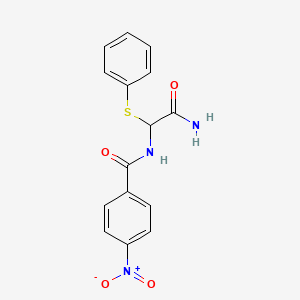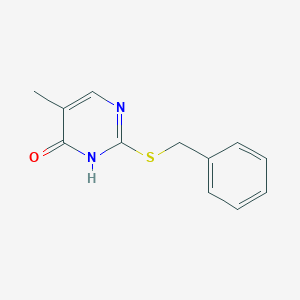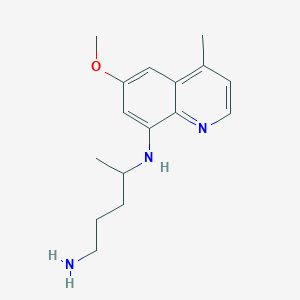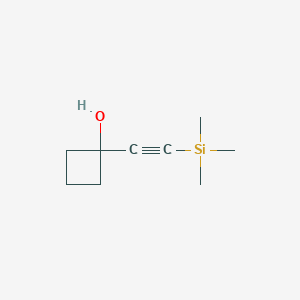
1-((Trimethylsilyl)ethynyl)cyclobutanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further bonded to a cyclobutanol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with trimethylsilylacetylene in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic addition of the acetylide anion to the carbonyl group of cyclobutanone, followed by protonation to yield the desired product.
Industrial Production Methods: While specific industrial production methods for 1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutanol derivatives.
科学研究应用
1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. Additionally, the ethynyl moiety can participate in cycloaddition reactions, forming new carbon-carbon bonds and expanding the molecular framework.
相似化合物的比较
- 1-((Trimethylsilyl)ethynyl)cyclopropanol
- 1-((Trimethylsilyl)ethynyl)cyclopentan-1-ol
- 1-((Trimethylsilyl)ethynyl)cyclohexanol
Comparison: 1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs
属性
分子式 |
C9H16OSi |
|---|---|
分子量 |
168.31 g/mol |
IUPAC 名称 |
1-(2-trimethylsilylethynyl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)8-7-9(10)5-4-6-9/h10H,4-6H2,1-3H3 |
InChI 键 |
WKFQDESOSQDVKI-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1(CCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


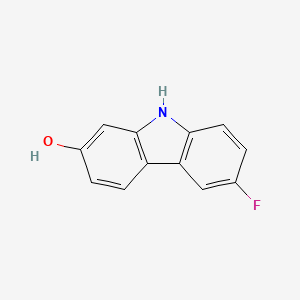
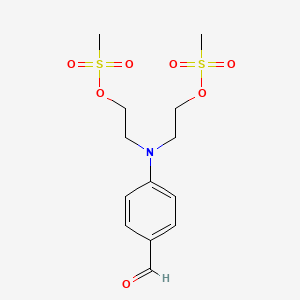

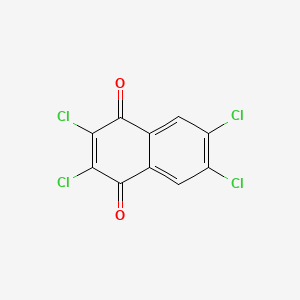
![17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13997332.png)

![8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13997335.png)
